2,6-Dimethylmorpholine

Catalog No.
S605867
CAS No.
141-91-3
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylmorpholine

CAS Number

141-91-3

Product Name

2,6-Dimethylmorpholine

IUPAC Name

2,6-dimethylmorpholine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3

InChI Key

HNVIQLPOGUDBSU-UHFFFAOYSA-N

SMILES

CC1CNCC(O1)C

Solubility

greater than or equal to 0.1 mg/mL at 66° F (NTP, 1992)
SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE

Synonyms

2,6-dimethylmorpholine, 2,6-dimethylmorpholine, (cis)-isomer

Canonical SMILES

CC1CNCC(O1)C

Organic Chemistry:

  • As a solvent: 2,6-DMM possesses several desirable properties as a solvent, including good solubility for a wide range of polar and non-polar compounds, high boiling point (165 °C), and miscibility with water. This makes it valuable for various synthetic reactions and purification processes in organic chemistry research .

Catalysis:

  • Ligand in transition-metal complexes: 2,6-DMM can act as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. This allows it to participate in various catalytic reactions, particularly in areas like hydroformylation and hydrogenation, where it helps improve reaction efficiency and selectivity .

Material Science:

  • Electrolyte component: 2,6-DMM is finding increasing application in the development of new electrolytes for lithium-ion batteries due to its ability to form stable complexes with lithium ions. This research is crucial for improving the performance and safety of next-generation batteries .

Analytical Chemistry:

  • Extraction and separation: 2,6-DMM's ability to selectively dissolve certain compounds makes it useful in extraction and separation processes for analytical purposes. This is particularly relevant in environmental and biological sample analysis where complex mixtures need to be separated for further study .

Other Research Applications:

  • Beyond the mentioned areas, 2,6-DMM finds use in various other research fields, including:
    • Biotechnology: Studies on its potential applications in enzyme immobilization and drug delivery
    • Polymer science: Research on its use as a component in the synthesis of novel polymers with specific properties

Molecular Structure Analysis

The key feature of DMM's structure is the five-membered heterocyclic ring containing a nitrogen atom linked to two methyl groups (CH3) at positions 2 and 6, and a hydrogen atom at position 5. The remaining carbon atom in the ring (position 4) is bonded to a hydroxyl group (OH) []. This structure gives DMM some amphoteric character, meaning it can act as both an acid and a base depending on the surrounding environment [].


Chemical Reactions Analysis

Synthesis of DMM typically involves the reaction of dimethylamine (DMA) with ethylene carbonate in the presence of a catalyst.

(CH3)2NH + (CH2OCO)2 -> C6H13NO + CO2 + H2O

DMM can undergo various reactions due to the presence of the amine and hydroxyl groups. It can react with acids to form salts and can be alkylated or acylated to introduce new functional groups.


Physical And Chemical Properties Analysis

  • Molecular Formula: C6H13NO []
  • CAS Number: 141-91-3 []
  • Melting Point: Not reported
  • Boiling Point: 147 °C []
  • Solubility: Soluble in water, ethanol, and most organic solvents []
  • Stability: Stable under normal storage conditions []

Physical Description

2,6-dimethyl morpholine is a clear liquid. (NTP, 1992)

Color/Form

LIQUID

XLogP3

0.3

Boiling Point

297 °F at 760 mm Hg (NTP, 1992)
146.6 °C
146.6 °C @ 760 MM HG

Flash Point

112 °F (NTP, 1992)
112 °F (44 °C) OC

Vapor Density

4 (NTP, 1992) (Relative to Air)

Density

0.9346 at 68 °F (NTP, 1992)
0.9346 @ 20 °C/20 °C

Melting Point

-121 °F (NTP, 1992)
-88.0 °C
FREEZING POINT: -85 °C

GHS Hazard Statements

Aggregated GHS information provided by 191 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (47.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (21.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (78.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (48.69%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (99.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

141-91-3
6485-45-6

Wikipedia

2,6-Dimethylmorpholine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Morpholine, 2,6-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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